4,5-Dihydro-3H-1-benzazepin-5-ol
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Overview
Description
4,5-Dihydro-3H-1-benzazepin-5-ol is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their biological activity and potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with a hydroxyl group attached to the fifth carbon of the azepine ring.
Preparation Methods
The synthesis of 4,5-Dihydro-3H-1-benzazepin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-benzylaniline derivatives. For example, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine structure .
Another approach involves the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) . This method allows for the regioselective formation of the benzazepine ring system.
Chemical Reactions Analysis
4,5-Dihydro-3H-1-benzazepin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex benzazepine derivatives.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H-1-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For example, benzazepine derivatives have been found to inhibit sodium channels, which can modulate neuronal activity and reduce pain perception. Additionally, the compound’s ability to inhibit squalene synthase suggests a role in lipid metabolism regulation.
Comparison with Similar Compounds
4,5-Dihydro-3H-1-benzazepin-5-ol can be compared to other benzazepine derivatives, such as 1-benzazepines and 2-benzazepines. While all these compounds share a common benzazepine core, their biological activities and therapeutic potentials can vary significantly based on the position and nature of substituents on the benzene and azepine rings .
1-Benzazepines: These compounds have the benzene ring attached at the first position of the azepine ring and have been studied for their potential use in treating cardiovascular diseases.
2-Benzazepines: These derivatives have the benzene ring attached at the second position of the azepine ring and have shown promise as inhibitors of squalene synthase.
The unique structure of this compound, with the hydroxyl group at the fifth position, distinguishes it from other benzazepine derivatives and contributes to its specific biological activities.
Properties
CAS No. |
54620-84-7 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-5-ol |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,7,10,12H,3,6H2 |
InChI Key |
FZMDCFMHQCLPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
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